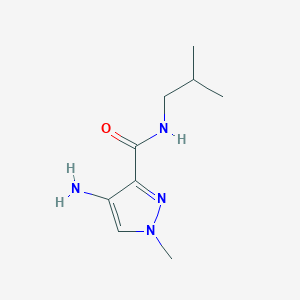

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide

説明

特性

分子式 |

C9H16N4O |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

4-amino-1-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C9H16N4O/c1-6(2)4-11-9(14)8-7(10)5-13(3)12-8/h5-6H,4,10H2,1-3H3,(H,11,14) |

InChIキー |

DKZCNHKWXXGWPV-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC(=O)C1=NN(C=C1N)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents, followed by functional group modifications to introduce the amino and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

化学反応の分析

Types of Reactions

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Chemical Synthesis Applications

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide serves as a precursor in the synthesis of more complex heterocyclic compounds. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones. Key steps in its synthesis include:

- Formation of the Pyrazole Ring : The cyclization typically occurs under controlled conditions to optimize yield and purity.

- Derivatization : The compound can undergo further chemical modifications to yield a variety of derivatives with distinct properties and potential applications in drug development.

Biological Research Applications

Research indicates that 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds, including 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide, possess anticancer properties. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Anti-Infective Properties

The compound's structural characteristics may also confer antimicrobial activity. Research has demonstrated that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting the potential for developing new antibiotics .

Anti-inflammatory Effects

Recent studies have indicated that 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide may play a role in modulating inflammatory pathways. Its derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

作用機序

The mechanism of action of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analog: 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

This compound (ChemSpider ID: 12561892) shares the pyrazole-carboxamide core but differs in substituents:

- Molecular formula : C13H20N6O (vs. C10H18N4O in the target compound)

- Molecular weight : 276.34 g/mol (vs. 210.28 g/mol)

- Substituents :

- A 1-ethyl group (vs. 1-methyl in the target compound).

- A propyl chain linked to a second pyrazole ring at the N-isobutyl position (vs. a simple isobutyl group).

Key Implications :

- The target compound’s isobutyl group may confer higher lipophilicity compared to the analog’s polar pyrazole-propyl chain, influencing membrane permeability and bioavailability.

Table 1: Physicochemical Comparison

Functional Analog: Anandamide (Arachidonylethanolamide)

Anandamide (discovered in 1992) is an endogenous cannabinoid receptor ligand with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol . While structurally distinct from pyrazole-carboxamides, anandamide shares a carboxamide functional group.

Key Implications :

- Both compounds contain carboxamide moieties, which are critical for interactions with biological targets (e.g., hydrogen bonding with receptors).

- Unlike the rigid pyrazole core in the target compound, anandamide’s arachidonic acid-derived structure allows for conformational flexibility, enabling distinct binding modes to cannabinoid receptors .

Table 2: Functional Group Comparison

Research Findings and Limitations

- The target compound’s simpler structure may favor synthetic accessibility, while the analog in offers complexity for targeted interactions .

- Functional Analogs : Carboxamide-containing compounds like anandamide highlight the importance of this functional group in neuropharmacology, though direct parallels to the target compound’s mechanism remain speculative without explicit data .

Limitations :

- No pharmacological data (e.g., binding assays, toxicity profiles) are available for the target compound or its analogs in the provided evidence.

- Theoretical comparisons of lipophilicity and bioavailability require experimental validation (e.g., logP measurements, solubility studies).

生物活性

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is , with a molar mass of approximately 196.25 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects.

Synthesis

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves cyclization reactions starting from hydrazine derivatives and 1,3-diketones. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : Reacting hydrazine with a suitable diketone.

- Introduction of Functional Groups : Modifying the structure to include the isobutyl group and amino functionalities.

- Purification : Optimizing conditions such as temperature and pressure to maximize yield and purity.

Anticancer Activity

Research has shown that compounds similar to 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibit notable anticancer properties. For instance, studies indicate that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 μM to 14.65 μM .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | MDA-MB-231 | 2.43 |

| Compound 10c | HepG2 | 4.98 |

| Compound 5 | Various | 0.08–12.07 |

These compounds have been shown to induce apoptosis and disrupt microtubule assembly, further supporting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, making them candidates for treating inflammatory diseases . In vivo studies have demonstrated that certain pyrazole compounds can reduce inflammation in animal models, indicating their therapeutic potential in conditions like arthritis and other autoimmune disorders .

The biological activity of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity related to growth factors or inflammatory mediators, impacting cellular signaling pathways crucial for disease progression .

Case Studies

One relevant case study involved the evaluation of several pyrazole derivatives for their cytotoxic effects on cancer cells. The study found that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that further optimization could yield even more potent compounds .

Another study focused on the anti-inflammatory effects of pyrazole derivatives in mouse models, demonstrating a marked reduction in inflammation markers after treatment with these compounds, supporting their potential use in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example, microwave-assisted synthesis (e.g., 60–80°C, DMF solvent, 30–60 minutes) can enhance reaction efficiency and purity compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the compound. Catalysts like Pd(PPh₃)₄ for coupling reactions may improve yields .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the pyrazole core, isobutyl group, and carboxamide functionality.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

- Data Table :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.8–2.1 (isobutyl CH₂), δ 3.7 (N-CH₃), δ 6.5–7.0 (pyrazole H) |

| ¹³C NMR | δ 160–165 (C=O), δ 35–40 (N-CH₃), δ 45–50 (isobutyl C) |

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。